molecular formula C9H15ClN2 B1519532 (2-Aminobenzyl)dimethylamine hydrochloride CAS No. 1269053-04-4

(2-Aminobenzyl)dimethylamine hydrochloride

Cat. No.: B1519532
CAS No.: 1269053-04-4
M. Wt: 186.68 g/mol
InChI Key: HUQXSWZZYYABBA-UHFFFAOYSA-N
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Description

“(2-Aminobenzyl)dimethylamine hydrochloride” is a chemical compound with the CAS Number: 1269053-04-4 . It has a molecular weight of 186.68 and a linear formula of C9 H14 N2 . Cl H . It is also known as 2-AB and is a widely used reagent in biochemical research for the analysis of glycans.


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula: C9 H14 N2 . Cl H . The molecular weight of this compound is 186.68 g/mol .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

(2-Aminobenzyl)dimethylamine hydrochloride is widely used in scientific research as a reagent in organic synthesis, an analytical tool, and a probe for studying enzyme-catalyzed reactions. It has been used to study the mechanisms of action of enzymes, hormones, and other bioactive molecules. It has also been used to study the structure and function of proteins and to elucidate the mechanisms of drug action.

Mechanism of Action

Advantages and Limitations for Lab Experiments

(2-Aminobenzyl)dimethylamine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is widely available. It is also relatively stable and has a low toxicity. However, it is not as soluble in water as some other amines and can be difficult to dissolve in organic solvents. Additionally, it can be difficult to control the concentration of the compound in a reaction mixture.

Future Directions

There are a number of potential future directions for research involving (2-Aminobenzyl)dimethylamine hydrochloride. These include further studies of its mechanism of action, development of new synthetic methods for its production, and investigation of its potential applications in drug development. Additionally, further studies could be conducted to explore its potential use in biochemistry and physiology research. Furthermore, future research could explore its potential as a diagnostic tool for various diseases. Finally, further research could be conducted to explore its potential use in the production of other compounds.

Properties

IUPAC Name

2-[(dimethylamino)methyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-11(2)7-8-5-3-4-6-9(8)10;/h3-6H,7,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQXSWZZYYABBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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